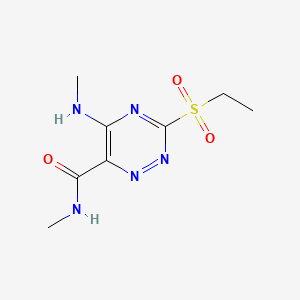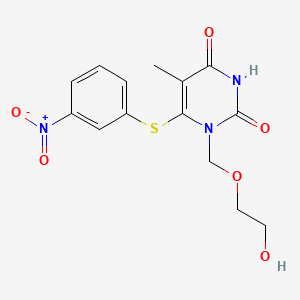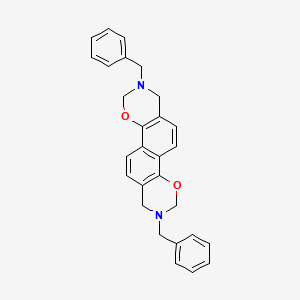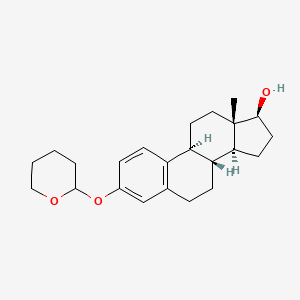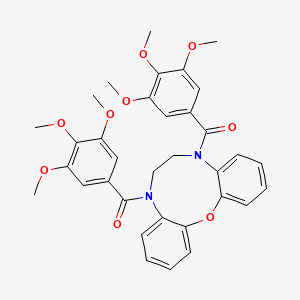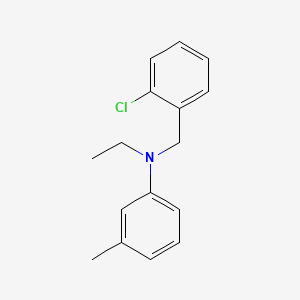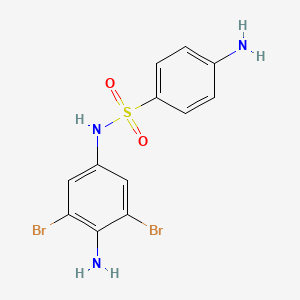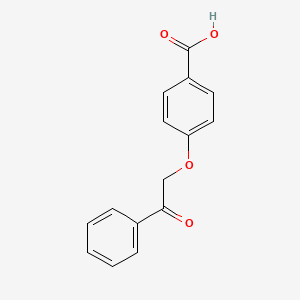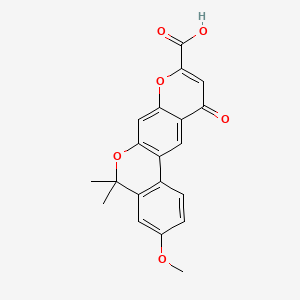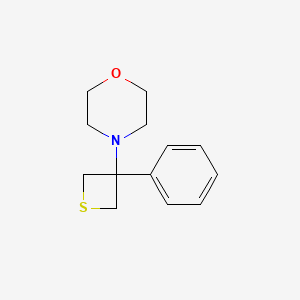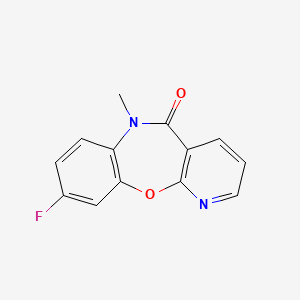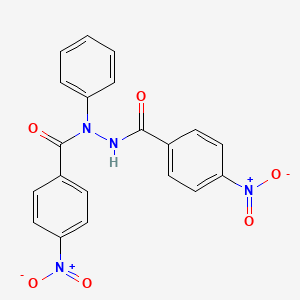
4-(Hydroxy(oxido)amino)-N'-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxy, oxido, and amino groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-nitrobenzoyl chloride and 4-hydroxybenzophenone . These intermediates are then subjected to further reactions, including reduction and substitution, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as Friedel-Crafts acylation, catalytic hydrogenation, and selective oxidation are often employed in large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding oxides.
Reduction: Nitro groups can be reduced to amino groups.
Substitution: Aromatic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield quinones, while reduction of nitro groups results in amines .
Wissenschaftliche Forschungsanwendungen
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoyl chloride: Shares the benzoyl chloride functional group.
4-Hydroxybenzoic acid: Contains the hydroxybenzoic acid moiety.
3-[Hydroxy(oxido)amino]-4,5-dimethoxyphenyl (4-methylphenyl)methanol: Similar functional groups but different structural arrangement
Uniqueness
4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide is unique due to its combination of hydroxy, oxido, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72606-73-6 |
|---|---|
Molekularformel |
C20H14N4O6 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
4-nitro-N'-(4-nitrobenzoyl)-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C20H14N4O6/c25-19(14-6-10-17(11-7-14)23(27)28)21-22(16-4-2-1-3-5-16)20(26)15-8-12-18(13-9-15)24(29)30/h1-13H,(H,21,25) |
InChI-Schlüssel |
HLOQTMLCFCJGHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


